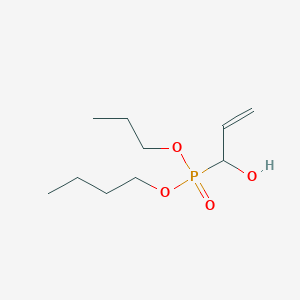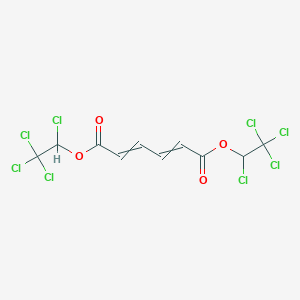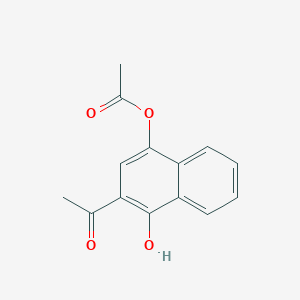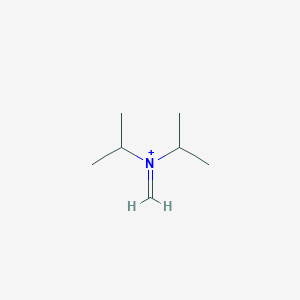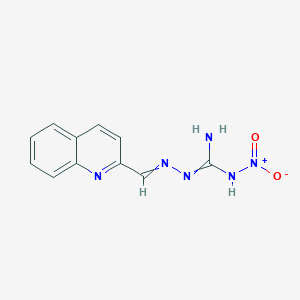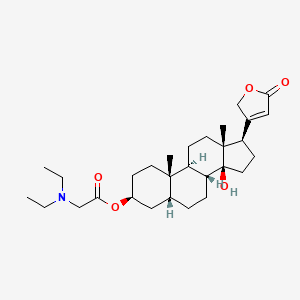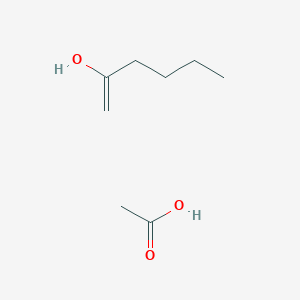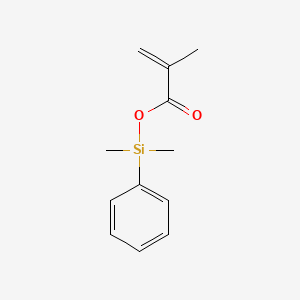
Dimethyl(phenyl)silyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(phenyl)silyl 2-methylprop-2-enoate is an organosilicon compound that features a silyl group attached to a 2-methylprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)silyl 2-methylprop-2-enoate typically involves the reaction of dimethyl(phenyl)silanol with 2-methylprop-2-enoic acid in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. Common catalysts used include acid chlorides or anhydrides, which facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(phenyl)silyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silyl esters.
Applications De Recherche Scientifique
Dimethyl(phenyl)silyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Dimethyl(phenyl)silyl 2-methylprop-2-enoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl 2-methylprop-2-enoate
- Phenyltrimethylsilane
- Dimethyl(phenyl)silyl chloride
Uniqueness
Dimethyl(phenyl)silyl 2-methylprop-2-enoate is unique due to the presence of both a silyl group and an ester moiety, which imparts distinct chemical properties
Propriétés
Numéro CAS |
46376-52-7 |
|---|---|
Formule moléculaire |
C12H16O2Si |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
[dimethyl(phenyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16O2Si/c1-10(2)12(13)14-15(3,4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
Clé InChI |
SZPQVIIVVZNGLW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)O[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


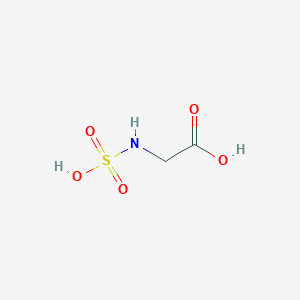



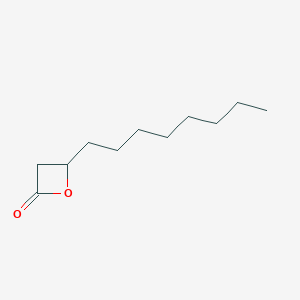
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)
